molecular formula C26H27N3O2 B14128171 5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one CAS No. 155306-73-3

5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one

Cat. No.: B14128171
CAS No.: 155306-73-3
M. Wt: 413.5 g/mol
InChI Key: HQBMTOXZFNIBNW-UHFFFAOYSA-N
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Description

5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[77102,7013,17]heptadeca-1,5,7,9(17)-tetraen-4-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole moiety, followed by the construction of the tetracyclic framework through a series of cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • (1R,9S,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
  • (3,15-diacetyloxy-2,6,14-trimethyl-4,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-5,12-dien-17-yl)methyl acetate

Uniqueness

Compared to similar compounds, 5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one stands out due to its unique tetracyclic structure and the presence of the benzimidazole moiety.

Properties

CAS No.

155306-73-3

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one

InChI

InChI=1S/C26H27N3O2/c1-25(2)9-11-29-12-10-26(3,4)20-21(29)17(25)14-15-13-16(24(30)31-22(15)20)23-27-18-7-5-6-8-19(18)28-23/h5-8,13-14H,9-12H2,1-4H3,(H,27,28)

InChI Key

HQBMTOXZFNIBNW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6N5)(C)C)C

Origin of Product

United States

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